molecular formula C16H18ClN B12069817 {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine

Cat. No.: B12069817
M. Wt: 259.77 g/mol
InChI Key: YMSDOXSCXQLIDG-UHFFFAOYSA-N
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Description

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine is an organic compound that belongs to the class of phenethylamines This compound features a complex structure with a chlorophenyl group, a methylphenyl group, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with a chlorophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure with similar biological activity.

    Chlorophenyl derivatives: Compounds with similar aromatic ring structures and halogen substitutions.

    Methylphenyl derivatives: Compounds with similar methyl-substituted aromatic rings.

Uniqueness

{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-3-methylphenyl]methyl]ethanamine

InChI

InChI=1S/C16H18ClN/c1-3-18-11-13-7-8-16(12(2)9-13)14-5-4-6-15(17)10-14/h4-10,18H,3,11H2,1-2H3

InChI Key

YMSDOXSCXQLIDG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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